Reverse Transcriptase dGMP/dAMP Incorporation Ratio: mo4C Exhibits a Distinct Mutational Signature Compared to ho4C and rP
In a direct head-to-head comparison using RNA templates containing a single modified nucleoside at a defined position, N(4)-methoxycytidine (mo4C) produced a dGMP/dAMP incorporation ratio of approximately 0.35 with both HIV and AMV reverse transcriptases [1]. This ratio is intermediate between N(4)-hydroxycytidine (ho4C), which gave ratios of 0.57 (HIV RT) and 1.4 (AMV RT), and the conformationally locked rP analog (6-(β-D-ribofuranosyl)-3,4-dihydro-8H-pyrimido[4,5-c][1,2]oxazin-7-one), which yielded ratios of 0.15 (HIV RT) and 0.17 (AMV RT) [1]. Steady-state kinetic analysis revealed that the catalytic efficiency (Vmax,rel/Km) for dAMP insertion opposite mo4C was 1.5 × 10⁻³, approximately 2.1-fold lower than for ho4C (3.2 × 10⁻³) and 73-fold lower than for rP (1.1 × 10⁻¹) [1]. The Km for dAMP incorporation opposite mo4C was 131 ± 15 μM, compared to 70 ± 13 μM for ho4C and 2.4 ± 0.2 μM for rP, indicating that mo4C is a substantially poorer substrate for HIV RT than either comparator [1].
| Evidence Dimension | dGMP/dAMP incorporation ratio by reverse transcriptase (mutational signature) |
|---|---|
| Target Compound Data | mo4C dGMP/dAMP ratio: ~0.35 (HIV RT), ~0.35 (AMV RT); Km(dA) = 131 ± 15 μM; Vmax,rel/Km(dA) = 1.5 × 10⁻³ |
| Comparator Or Baseline | ho4C dGMP/dAMP ratio: 0.57 (HIV RT), 1.4 (AMV RT); Km(dA) = 70 ± 13 μM; Vmax,rel/Km(dA) = 3.2 × 10⁻³. rP dGMP/dAMP ratio: 0.15 (HIV RT), 0.17 (AMV RT); Km(dA) = 2.4 ± 0.2 μM; Vmax,rel/Km(dA) = 1.1 × 10⁻¹ |
| Quantified Difference | mo4C G/A ratio is 1.6-fold lower than ho4C (HIV RT) and 2.3-fold higher than rP (HIV RT). Catalytic efficiency for dAMP incorporation is 2.1-fold lower than ho4C and 73-fold lower than rP. |
| Conditions | Steady-state kinetics with HIV-1 reverse transcriptase; RNA template with single modified nucleoside at defined position; primer extension assay with all four natural dNTPs; Table 1, Suzuki et al. 2006 |
Why This Matters
The distinct G/A ratio of mo4C enables predictable, tunable mutational loading in viral genomes—different from both ho4C and rP—allowing researchers to select the analog that best matches their desired error-catastrophe threshold for a given RNA virus target.
- [1] Suzuki T, Moriyama K, Otsuka C, Loakes D, Negishi K. Template properties of mutagenic cytosine analogues in reverse transcription. Nucleic Acids Res. 2006;34(22):6438-6449. doi:10.1093/nar/gkl761. View Source
